molecular formula C27H25N5O2S B11230895 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11230895
M. Wt: 483.6 g/mol
InChI Key: IPHKYPNKAMSPCE-UHFFFAOYSA-N
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Description

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an ethoxyphenyl group, an indole moiety, and a triazole ring, which are connected through a sulfanyl linkage to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction of appropriate precursors, followed by the introduction of the ethoxyphenyl and indole groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and indole moiety are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to its potential anticancer effects. Additionally, the sulfanyl group may enhance its binding affinity to specific targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE include other triazole derivatives with different substituents. Some examples are:

These compounds share a similar triazole core but differ in the nature of the substituents attached to the triazole ring and the acetamide group. The unique combination of the ethoxyphenyl, indole, and sulfanyl groups in 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C27H25N5O2S/c1-3-34-20-14-12-19(13-15-20)32-26(22-16-28-24-11-7-5-9-21(22)24)30-31-27(32)35-17-25(33)29-23-10-6-4-8-18(23)2/h4-16,28H,3,17H2,1-2H3,(H,29,33)

InChI Key

IPHKYPNKAMSPCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C4=CNC5=CC=CC=C54

Origin of Product

United States

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